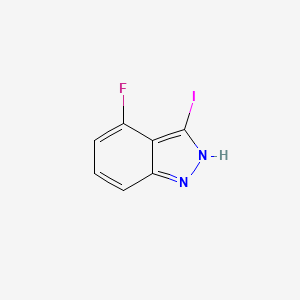

4-Fluoro-3-iodo-1H-indazole

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern drug discovery. cymitquimica.comnih.gov Its structural rigidity, coupled with the ability to act as both a hydrogen bond donor and acceptor, makes it an ideal scaffold for interacting with biological targets. chemimpex.com The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. nih.gov

The therapeutic impact of indazole-based compounds is extensive, with applications spanning a wide range of diseases. researchgate.net Notably, several indazole derivatives have been successfully developed into clinically approved drugs. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govmdpi.com Axitinib, another kinase inhibitor, is also approved for the treatment of renal cell carcinoma. mdpi.com Furthermore, Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor employed in the management of recurrent ovarian, fallopian tube, and primary peritoneal cancer. nih.govmdpi.com These examples underscore the immense value of the indazole scaffold in developing effective treatments for life-threatening conditions.

Research Context of Halogenated Indazoles, including 4-Fluoro-3-iodo-1H-indazole

The strategic introduction of halogen atoms onto the indazole scaffold is a widely employed tactic in medicinal chemistry to modulate a compound's biological profile. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is often incorporated to enhance metabolic stability and binding interactions. researchgate.net The C-3 position of the indazole ring is a common site for functionalization, and the introduction of an iodine atom at this position creates a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions. researchgate.netsci-hub.se

This compound, with its specific substitution pattern, is a valuable building block in the synthesis of complex molecular architectures. cymitquimica.com The presence of both a fluorine and an iodine atom allows for a dual approach to molecular design, where the fluorine atom can contribute to desired pharmacological properties and the iodine atom can serve as a reactive site for constructing more elaborate molecules. Research into halogenated indazoles is a vibrant area, with ongoing efforts to develop novel synthetic methodologies and explore the structure-activity relationships of these compounds. researchgate.net

Scope and Objectives of Academic Investigations on this compound

Academic and industrial research involving this compound is primarily focused on its application as a key intermediate in the synthesis of targeted therapeutics, particularly in the fields of oncology and immunology. cymitquimica.com The specific arrangement of the fluoro and iodo substituents makes it an attractive starting material for the development of kinase inhibitors and other modulators of cellular signaling pathways. researchgate.net

A significant area of investigation is the use of this compound in the synthesis of Retinoid-related orphan receptor gamma t (RORγt) inhibitors. google.com RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. A patent for N-alkylated indole (B1671886) and indazole compounds as RORγt inhibitors describes the use of this compound as a starting material in a multi-step synthesis to produce potent inhibitors of RORγt. google.com The objective of such research is to develop novel therapies for RORγt-mediated diseases. google.com

Furthermore, the reactivity of the C-I bond in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. sci-hub.se This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the indazole ring, a common feature in many kinase inhibitors. researchgate.net The overarching goal of these investigations is to leverage the unique chemical properties of this compound to construct novel molecular entities with high potency and selectivity for their intended biological targets.

Below is a table summarizing the key properties and research applications of this compound and related compounds.

| Compound Name | Molecular Formula | Key Features & Research Applications |

| This compound | C₇H₄FIN₂ | Key intermediate in the synthesis of RORγt inhibitors and other targeted therapies. The fluorine atom enhances pharmacological properties, while the iodine atom serves as a reactive handle for cross-coupling reactions. cymitquimica.comgoogle.com |

| Pazopanib | C₂₁H₂₃N₇O₂S | An indazole-based tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govmdpi.com |

| Axitinib | C₂₂H₁₈N₄OS | An indazole-based kinase inhibitor used in the treatment of renal cell carcinoma. mdpi.com |

| Niraparib | C₁₉H₂₀N₄O | An indazole-containing PARP inhibitor for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. nih.govmdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIFZHAAHFPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625983 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-32-4 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Iodo 1h Indazole

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Ring System

The reactivity of 4-fluoro-3-iodo-1H-indazole is characterized by the distinct roles of its halogen substituents and the aromatic ring system. The iodine at the C3 position primarily directs its utility in cross-coupling reactions, while the fluorine and the indazole core itself are sites for other substitution patterns.

Nucleophilic Substitution

The most significant reactivity of this compound involves the iodine atom at the C3 position, which acts as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. chemblink.comthieme-connect.de Iodoindazoles are generally more reactive than their bromo or chloro counterparts, often allowing for reactions to proceed under milder conditions. thieme-connect.de These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups at the C3 position.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by reacting the iodoindazole with organoboronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net Studies have demonstrated the successful C3-vinylation of unprotected 3-iodoindazoles, including a 5-fluoro-3-iodo-1H-indazole analog, using pinacol (B44631) vinyl boronate under microwave irradiation, highlighting an efficient synthetic route. nih.govmdpi.com

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the C3-iodo group with terminal alkynes to form 3-alkynylindazoles. mdpi.comresearchgate.net This transformation is often regioselective for the C3 position, even in the presence of other halogens on the ring. thieme-connect.de For successful coupling, protection of the indazole N-H is sometimes necessary to prevent side reactions. mdpi.comresearchgate.net

Heck Coupling: The Heck reaction allows for the introduction of vinyl groups at the C3 position by reacting the iodoindazole with alkenes in the presence of a palladium catalyst. thieme-connect.de

Stille Coupling: This reaction utilizes organostannanes to introduce various organic substituents at the C3 position. researchgate.net

N-Arylation and N-Alkylation: The nitrogen atom of the indazole ring can act as a nucleophile. Deprotonation followed by reaction with an electrophile or through transition-metal-catalyzed reactions like the Buchwald-Hartwig amination allows for the introduction of aryl or alkyl groups at the N1 position. derpharmachemica.comnih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position of Iodoindazoles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Vinyl) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

Electrophilic Substitution

The indazole ring is an aromatic system and can undergo electrophilic aromatic substitution, such as nitration or further halogenation. smolecule.comambeed.com The position of substitution is directed by the existing substituents (fluoro and iodo) and the inherent electronic properties of the fused ring system. The fluorine atom at C4 is an ortho-, para-director, while its electron-withdrawing nature deactivates the ring towards electrophilic attack.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can involve the indazole nucleus or its substituents.

Oxidation: The indazole ring system can be oxidized under specific conditions. ambeed.com For instance, oxidation with peracids like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides. ambeed.com The development of 1H-indazole N-oxides has been shown to be a useful strategy for the subsequent C3-functionalization of the indazole core. researchgate.net

Reduction: While the core of this compound is relatively stable to reduction, functional groups introduced onto the scaffold can be readily reduced. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be reduced to an amino group using standard reducing agents like hydrogen gas over a metal catalyst. smolecule.com

Role in Catalytic Cycles: The most significant redox chemistry involving the C-I bond occurs during palladium-catalyzed cross-coupling reactions. The cycle involves the oxidative addition of the C-I bond to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation and subsequent reductive elimination , which forms the desired product and regenerates the Pd(0) catalyst. mdpi.com This sequence represents a formal oxidation and reduction of the palladium center, facilitated by the reactivity of the iodoindazole.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The efficiency and outcome of derivatization reactions involving this compound are influenced by kinetic and thermodynamic factors.

Reaction Kinetics

The kinetics of cross-coupling reactions are significantly impacted by the choice of halogen, catalyst, and reaction conditions.

Halogen Reactivity: The reactivity of haloindazoles in palladium-catalyzed couplings follows the order I > Br > Cl, consistent with bond dissociation energies. The high reactivity of the C-I bond in this compound allows these reactions to proceed under milder conditions and with shorter reaction times compared to bromo or chloro analogs. thieme-connect.de

Microwave Irradiation: The use of microwave irradiation has been shown to dramatically accelerate Suzuki-type cross-coupling reactions of 3-iodoindazoles. nih.gov In one study, the vinylation of a substituted 3-iodoindazole at 120 °C was completed in 40 minutes with a 75% yield, whereas conventional heating for a longer duration (3 hours) resulted in a lower yield. nih.gov This kinetic enhancement is a key consideration for efficient library synthesis.

Table 2: Comparison of Reaction Conditions for Suzuki Vinylation of 3-Iodoindazole

| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave | 120 | 40 min | 75 | nih.gov |

| Conventional | 101 | 3 h | 68 | nih.gov |

| Microwave | 120 | 60 min | 34 | nih.gov |

Thermodynamic Considerations

Thermodynamic stability plays a crucial role in guiding the synthesis of biologically active derivatives. In the development of c-MET kinase inhibitors, Free Energy Perturbation (FEP) calculations were used to predict the binding affinities of various substituted indazoles. nih.gov These calculations suggested that displacing a specific, unstable water molecule in the protein's binding site with a substituent at the C3 position of the indazole would be highly favorable. The predicted change in Gibbs free energy (ΔG) for adding a 3-cyano group was -3.080 kcal/mol, indicating a significantly more stable interaction. nih.gov This theoretical insight guided the successful synthesis of a potent inhibitor featuring a 3-cyano-5-fluoro-indazole scaffold, demonstrating how thermodynamic principles can direct rational drug design. nih.gov

Mechanistic Elucidation of Key Transformations Involving the Indazole Core and Halogen Substituents

Understanding the reaction mechanisms of key transformations is vital for optimizing reaction conditions and predicting outcomes. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of the functionalization of this compound.

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species: mdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar Pd(II) intermediate.

Transmetalation: The organoboronic acid (or its boronate ester) coordinates to the palladium center. In the presence of a base, a boronate complex is formed, which then transfers its organic group to the palladium, displacing the iodide ligand. This step is known as transmetalation.

Reductive Elimination: The two organic groups on the Pd(II) complex (the indazolyl and the newly transferred group) couple and are eliminated from the palladium center. This step, termed reductive elimination, forms the final C-C bond of the 3-substituted indazole product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Similarly, the Sonogashira coupling follows a palladium-based catalytic cycle, which is often co-catalyzed by a copper(I) salt. The proposed role of the copper is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate, facilitating the coupling process. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3 Iodo 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4-Fluoro-3-iodo-1H-indazole. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The N-H proton is expected to appear as a broad singlet at a high chemical shift, typically above 10 ppm, a characteristic feature for N-H protons in indazole systems. beilstein-journals.org The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. For instance, the proton at position 7 (H-7) is expected to be a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 and H-5 will show multiplicities arising from their adjacent protons and the fluorine at position 4.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | >10 | br s | - |

| H-5 | 7.20 - 7.40 | dd | J(H5-H6), J(H5-F4) |

| H-6 | 6.90 - 7.10 | t | J(H6-H5), J(H6-H7) |

| H-7 | 7.60 - 7.80 | d | J(H7-H6) |

Note: These are predicted values based on the analysis of similar substituted indazoles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atom attached to the iodine (C-3) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. beilstein-journals.org Conversely, the carbon atom bonded to the highly electronegative fluorine atom (C-4) will show a large chemical shift and a significant carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit coupling to the fluorine atom (nJCF), which aids in their assignment. NMR spectroscopy is a powerful tool for assigning the structures of 1- and 2-substituted indazoles, as the ¹H-NMR and ¹³C-NMR spectra of the two isomers are typically different enough to be used for diagnostic purposes. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 90 - 95 |

| C-3a | 140 - 142 |

| C-4 | 155 - 160 (d, ¹JCF) |

| C-5 | 115 - 120 (d, ²JCF) |

| C-6 | 122 - 125 (d, ³JCF) |

| C-7 | 110 - 115 (d, ²JCF) |

| C-7a | 125 - 128 |

Note: These are predicted values based on the analysis of similar substituted indazoles. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. magritek.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 4. The chemical shift of this signal will be influenced by the electronic environment within the molecule. Furthermore, the signal will exhibit couplings to the neighboring protons (H-5 and H-3 if present in a derivative), providing additional structural information. The ability to switch between ¹H and ¹⁹F NMR enhances the analytical power for obtaining detailed process information. magritek.com

Multi-dimensional and Solid-State NMR Techniques

For unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Solid-state NMR (ssNMR) can be employed to study the structure of this compound in its crystalline form. csic.es This technique is particularly useful for determining tautomeric forms and intermolecular interactions, such as hydrogen bonding, in the solid state. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring will likely produce a series of bands in the 1400-1650 cm⁻¹ region. The C-F and C-I stretching vibrations are expected at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds. researchgate.net The aromatic ring vibrations are often strong in the Raman spectrum. In situ monitoring of reactions using Raman spectroscopy can also track reaction progress and the formation of intermediates.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

| N-H stretch | 3100 - 3300 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N stretch | 1400 - 1650 | IR, Raman |

| C-F stretch | 1000 - 1200 | IR |

| C-I stretch | 500 - 600 | IR, Raman |

Note: These are predicted frequency ranges based on typical values for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. scispace.com For this compound (C₇H₄FIN₂), the expected monoisotopic mass is approximately 261.9403 Da. uni.lu HRMS can confirm this mass with high precision, thereby verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for indazoles include the loss of N₂, HCN, and cleavage of the substituents. For this compound, the loss of the iodine atom would result in a significant fragment ion. Subsequent fragmentation could involve the loss of fluorine or cleavage of the pyrazole (B372694) ring.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography stands as a definitive analytical technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This powerful method provides precise measurements of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. Furthermore, it offers invaluable insights into the complex network of intermolecular forces, such as hydrogen and halogen bonds, which dictate the crystal packing and, consequently, the material's macroscopic properties.

Although a specific, publicly available crystal structure for this compound has not been reported in crystallographic databases to date, a comprehensive understanding of its likely solid-state structure can be extrapolated from the crystallographic data of structurally analogous halogenated indazoles and other related heterocyclic systems. These studies consistently underscore the pivotal role of hydrogen bonding and halogen bonding in orchestrating the supramolecular assembly.

Anticipated Solid-State Conformation:

The fundamental indazole ring system is inherently planar. It is anticipated that in the solid state, the 1H-tautomer of this compound would represent the most stable form, a characteristic prevalent among numerous indazole derivatives. The planarity of this bicyclic core is expected to be preserved in the crystalline form.

Intermolecular Interactions:

The supramolecular architecture of this compound within a crystal lattice is predicted to be governed by a synergy of N-H···N hydrogen bonds and halogen bonds, with the latter involving the iodine and fluorine substituents.

Hydrogen Bonding: The N-H moiety of the pyrazole ring functions as a robust hydrogen bond donor, while the sp²-hybridized nitrogen atom (N2) acts as a hydrogen bond acceptor. This arrangement typically facilitates the formation of extended one-dimensional chains (catemers) or discrete cyclic motifs (such as dimers or trimers) through N-H···N hydrogen bonding. For instance, crystallographic studies of 4-halogenated-1H-pyrazoles have revealed that while the chloro and bromo derivatives assemble into trimeric units, the fluoro and iodo analogues form non-isostructural catemeric chains. researchgate.net This suggests a high probability of this compound forming similar chain-like superstructures.

Halogen Bonding: The iodine atom situated at the 3-position of the indazole ring is a potent halogen bond donor. This is attributable to the presence of a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-I covalent bond. This electrophilic region can engage in attractive, non-covalent interactions with halogen bond acceptors, including the nitrogen atoms of the pyrazole ring or the fluorine atom of an adjacent molecule. The directionality and strength of these halogen bonds can profoundly influence the crystal packing arrangement. The presence of multiple halogen atoms, as seen in compounds like 4-bromo-6-fluoro-3-iodo-1H-indazole, creates opportunities for the formation of intricate and robust halogen-bonded networks.

To provide a tangible representation of the expected crystallographic parameters and interaction geometries, the following tables compile data from closely related halogenated heterocyclic compounds.

Table 1: Representative Crystallographic Data for Halogenated Pyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | 10.339 | 9.986 | 3.864 | 90 |

| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | 10.582 | 10.198 | 3.896 | 90 |

| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Monoclinic | P2₁/c | 7.649 | 5.489 | 12.876 | 103.1 |

Data sourced from reference researchgate.net.

Table 2: Key Intermolecular Interaction Geometries in Halogenated Heterocycles

| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Compound Type |

|---|---|---|---|---|

| Hydrogen Bond | N-H···N | ~2.8 - 3.0 | ~160 - 180 | Halogenated Pyrazoles researchgate.net |

| Halogen Bond | C-I···N | ~2.9 - 3.2 | ~170 - 180 | Iodo-substituted heterocycles |

| Halogen Bond | C-Br···N | ~3.0 - 3.3 | ~165 - 175 | Bromo-substituted heterocycles |

The metric parameters presented in these tables, derived from closely related molecular structures, offer a reasonable approximation of what can be expected for the crystal structure of this compound. The interplay between the strong N-H···N hydrogen bonds and the highly directional C-I···N halogen bonds would likely be the principal determinants of the packing motif. The fluorine atom at the 4-position may also participate in weaker C-H···F interactions, further enhancing the stability of the crystal lattice.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3 Iodo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost. For 4-fluoro-3-iodo-1H-indazole, DFT calculations, often employing basis sets like B3LYP/6-31G* or B3LYP/6-311+G**, are instrumental in elucidating its electronic characteristics and predicting its reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Electrophilic sites, which are susceptible to nucleophilic attack, are characterized by positive potential (blue regions), while nucleophilic sites, prone to electrophilic attack, exhibit negative potential (red regions).

Quantum Chemical Descriptors and Their Correlation with Chemical Behavior

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic and structural properties. These descriptors, such as chemical potential, global hardness, and electrophilicity index, are calculated from the HOMO and LUMO energies and provide a quantitative basis for predicting chemical behavior. researchgate.net

For instance, the chemical potential indicates the tendency of electrons to escape from a system, while global hardness measures the resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons. By calculating these descriptors for this compound, researchers can gain a deeper understanding of its reactivity profile. For example, a negative chemical potential suggests stability. researchgate.net While specific values for this compound are not detailed in the search results, the methodology is well-established for other heterocyclic compounds. researchgate.net

Free Energy Perturbation (FEP) and Molecular Dynamics Simulations in Ligand Binding Studies

In the context of indazole derivatives, FEP has been successfully employed to guide the optimization of inhibitors for protein kinases like c-MET. acs.orgnih.gov For a series of substituted indazoles, FEP calculations predicted that certain modifications would enhance binding affinity. nih.gov For example, FEP predicted that a 4-fluoro substitution on the indazole ring would result in a weaker binding affinity compared to other substitutions, a prediction that was later confirmed experimentally. nih.gov Although these studies did not specifically focus on this compound itself, they demonstrate the power of FEP and MD simulations in predicting the structure-activity relationships (SAR) of indazole-based ligands. acs.orgnih.gov MD simulations also provide insights into the dynamic behavior of the ligand-protein complex, revealing the stability of interactions and the role of solvent molecules. researchgate.net

Computational Studies on Tautomerism and Conformational Preferences

Indazole and its derivatives can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. mdpi.com The relative stability of these tautomers is crucial as it can significantly affect their chemical and biological properties. Computational methods, particularly DFT, are highly effective in predicting the most stable tautomer by calculating their relative energies. science.govscience.gov For the parent indazole, the 1H-tautomer is known to be more thermodynamically stable than the 2H-form. mdpi.com

Theoretical studies on substituted indazoles have shown that the position and nature of substituents can influence the tautomeric equilibrium. science.govscience.gov While specific computational studies on the tautomerism of this compound were not found, it is expected that the 1H-tautomer would be the predominant form. science.govscience.gov Computational methods can also be used to study the conformational preferences of the molecule, particularly the rotation of substituents, which can be important for its interaction with biological targets. nwu.edu.cn

In Silico Predictions of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. DFT calculations can be used to model the reaction pathways, calculate activation energies, and predict the regioselectivity of reactions involving indazole derivatives. beilstein-journals.org

For instance, computational studies have provided mechanistic insights into the regioselective alkylation of indazoles. beilstein-journals.org By calculating the energies of the transition states for different reaction pathways, researchers can explain and predict the observed product distribution. beilstein-journals.org While specific in silico studies on the reaction mechanisms of this compound are not available in the provided results, the methodologies have been applied to understand reactions such as C-H activation and cross-coupling on the indazole scaffold. researchgate.net These computational approaches are invaluable for designing synthetic routes and optimizing reaction conditions for the functionalization of the indazole core.

Medicinal Chemistry and Biological Research Applications of Indazole Derivatives, with Emphasis on 4 Fluoro 3 Iodo 1h Indazole

Anti-Cancer Activity Investigations

The indazole nucleus is a well-established pharmacophore in the design of anti-cancer agents, with several indazole-based drugs approved for clinical use. Researchers frequently utilize 4-Fluoro-3-iodo-1H-indazole as a precursor to develop novel compounds with potential anti-cancer properties. nbinno.com

In Vitro Cytotoxicity and Anti-Proliferative Effects on Cancer Cell Lines

While specific cytotoxicity data for direct derivatives of this compound is not extensively detailed in publicly available research, the general class of halogenated indazoles has demonstrated significant anti-proliferative effects against various cancer cell lines. The expectation is that derivatives synthesized from this compound would be evaluated in similar in vitro assays to determine their potency and selectivity against different types of cancer.

Identification and Validation of Molecular Targets in Oncological Pathways (e.g., Kinase Inhibition)

A primary mechanism through which many indazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The this compound scaffold is an attractive starting point for the synthesis of kinase inhibitors. The reactivity of the iodine atom allows for the introduction of various side chains that can be designed to interact with the ATP-binding pocket of specific kinases, leading to the inhibition of their activity and downstream signaling.

Modulation of Apoptosis and Cell Cycle Regulation

Indazole-based compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. It is hypothesized that derivatives of this compound could be developed to modulate these key cellular processes. By inducing apoptosis or halting the cell cycle, such compounds could effectively inhibit tumor growth.

Anti-Inflammatory Research Applications

The indazole scaffold is also a recognized structural motif in the development of anti-inflammatory agents. The synthesis of novel compounds from this compound for this purpose is an active area of research. nbinno.com These derivatives are expected to be tested in various in vitro and in vivo models of inflammation to assess their efficacy.

Antiviral and Antimicrobial Potential

Researchers utilize this compound as an intermediate in the synthesis of compounds with potential antiviral and antimicrobial properties. nbinno.com The resulting molecules can be screened against a panel of viruses and microbial strains to identify lead compounds for further development. The unique electronic properties conferred by the fluorine and iodine atoms can play a critical role in the interaction of these molecules with their biological targets in pathogenic organisms.

Enzyme Inhibition Studies

The indazole scaffold is a key component in the design of various enzyme inhibitors, particularly protein kinase inhibitors, which are pivotal in cancer therapy. nih.gov While this compound is primarily a precursor, its structural motifs are relevant to the activity of more complex indazole derivatives targeting several key enzymes.

c-MET: The c-MET proto-oncogene encodes a receptor tyrosine kinase, and its aberrant activation is linked to cancer progression. Research into ATP competitive type-III c-MET inhibitors has utilized the indazole moiety. In one study, an indazole-based compound (15) showed a sub-micromolar binding affinity. acs.org However, computational modeling predicted that adding a fluorine atom at the 4-position of the indazole ring would be detrimental to binding, and consequently, this specific derivative was not synthesized. nih.gov This highlights the critical role of substituent positioning on the indazole core for effective enzyme inhibition.

PDK1: 3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a central kinase in the PI3K signaling pathway, which is frequently dysregulated in cancer. nih.gov An indazole derivative, GSK2334470, has been identified as one of the most potent and selective PDK1 inhibitors to date, demonstrating the utility of the indazole scaffold in targeting this enzyme. nih.gov

HDAC: Histone deacetylases (HDACs) are important targets in oncology. While many HDAC inhibitors exist, those with high selectivity are sought to minimize side effects. nih.gov Although research has explored various scaffolds, including oxadiazoles, for potent and selective HDAC6 inhibition, the indazole core remains an area of interest in the broader search for novel epigenetic modulators. nih.govnih.gov

VEGFR: Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Inhibition of VEGFR-2 is a validated anti-cancer strategy. nih.gov Numerous indazole derivatives have been developed as potent VEGFR inhibitors.

The 3-aminoindazole scaffold was used to generate a series of potent inhibitors of the VEGFR and platelet-derived growth factor receptor (PDGFR) families. nih.gov One such compound, ABT-869 (Linifanib), which incorporates a 3-aminoindazole core, showed significant tumor growth inhibition in preclinical models. nih.gov

Recent studies have focused on designing indazole derivatives specifically as VEGFR-2 kinase inhibitors with anti-angiogenic properties. One of the most potent compounds identified, compound 30 , exhibited a VEGFR-2 IC₅₀ of 1.24 nM and demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov

The synthesis of these complex inhibitors often involves halogenated indazole intermediates. For instance, 6-bromo-3-iodoindazole has been used as a starting material in the synthesis of VEGFR-2 inhibitors. chim.it This underscores the role of compounds like this compound as key building blocks for these targeted therapies.

Table 1: Indazole Derivatives as Enzyme Inhibitors

| Compound/Series | Target Enzyme | Key Findings |

|---|---|---|

| Indazole Derivative 15 | c-MET | Sub-μM binding affinity; a 4-fluoro substitution was predicted to be detrimental. acs.orgnih.gov |

| GSK2334470 | PDK1 | Identified as a highly potent and selective PDK1 inhibitor. nih.gov |

| Indazole Derivative 30 | VEGFR-2 | Potent inhibitor with an IC₅₀ of 1.24 nM; showed significant anti-angiogenic properties. nih.gov |

| ABT-869 (Linifanib) | VEGFR/PDGFR | 3-aminoindazole-based inhibitor with potent oral activity and significant tumor growth inhibition. nih.gov |

Receptor Ligand Investigations and Agonist/Antagonist Profiles

The versatility of the indazole scaffold extends to its use in developing ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

Serotonin (B10506) Receptors: The serotonin receptors are crucial targets for neurological and psychiatric disorders. Indazole derivatives have been developed as selective ligands for these receptors. A series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as new, potent, and selective serotonin 4 receptor (5-HT₄R) antagonists. nih.gov Specifically, compound 12g from a related series showed a significant antinociceptive effect in animal models of analgesia, proposing it as a promising lead for development. nih.gov Other research has focused on creating multi-target ligands based on indazole and piperazine (B1678402) scaffolds to interact with both dopamine (B1211576) and serotonin receptors for the potential treatment of schizophrenia. nih.gov

Estrogen Receptors: The estrogen receptors, ERα and ERβ, are important targets in hormone-dependent cancers and other conditions. Researchers have synthesized nonsteroidal compounds with a phenyl-2H-indazole core to develop ERβ-selective ligands. nih.gov Several of these "indazole estrogens" demonstrated high affinity for ERβ, comparable to estradiol (B170435), and over 100-fold selectivity against ERα. nih.gov This work highlights the potential of the indazole framework in creating highly selective receptor modulators. While not indazole-based, related studies on fluorinated estradiol derivatives have shown that 4-fluoro substitution can lead to high receptor affinity. nih.govwikipedia.org

Table 2: Indazole Derivatives as Receptor Ligands

| Compound/Series | Target Receptor | Profile | Key Findings |

|---|---|---|---|

| 1H-Indazole-3-carboxamides | Serotonin 4 Receptor (5-HT₄R) | Antagonist | Potent and selective antagonists with potential analgesic action. nih.gov |

| Phenyl-2H-indazoles | Estrogen Receptor β (ERβ) | Agonist | High affinity and >100-fold selectivity for ERβ over ERα. nih.gov |

Applications as Fluorescent Probes for Biological Imaging and Diagnostics

Fluorinated indazole derivatives possess intrinsic photophysical properties that make them attractive for applications beyond therapeutics. 4-Fluoro-1H-indazole is recognized as a powerful chromophore. ossila.com The indazole ring system is a highly conjugated molecule, a key feature for fluorescent compounds. ossila.com

The presence of a fluorine atom can be used to tune the energy gap of the molecule, influencing its absorption and emission spectra. ossila.com Furthermore, the pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers, such as Iridium (Ir) or Europium (Eu), to form phosphorescent complexes. ossila.com The introduction of a heavy atom like iodine in this compound could further enhance properties like intersystem crossing, potentially leading to phosphorescent probes. These characteristics suggest that fluorinated and iodinated indazoles are promising scaffolds for the development of novel fluorescent probes for biological imaging and diagnostic applications.

Neuroprotective and Central Nervous System Research

Indazole derivatives have shown significant potential in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. nih.gov The methylated version of the title compound, 4-Fluoro-3-iodo-1-methyl-1H-indazole, is noted for its utility in pharmaceutical research, particularly for developing new drugs targeting neurological disorders. chemimpex.com Similarly, 6-Fluoro-3-iodo-1-methyl-1H-indazole is highlighted as a valuable intermediate in synthesizing bioactive molecules for neurology. chemimpex.com These compounds serve as key building blocks for more complex molecules designed to interact with CNS targets, underscoring the importance of the core fluoro-iodo-indazole structure in neuropharmacology. chemimpex.comchemimpex.com

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Fluorine Substitution on Biological Activity and Binding Affinity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. In the context of the indazole scaffold, fluorine substitution can have varied and sometimes unpredictable effects on biological activity.

The position of the fluorine atom on the indazole ring is critical. For instance, in a series of Rho-kinase (ROCK1) inhibitors, the addition of a fluorine substituent at the C4 position, as in 4-fluoro-3-iodo-1H-indazole, was found to dramatically reduce potency. acs.org Conversely, moving the fluorine to the C6 position significantly enhanced ROCK1 inhibitory potency and dramatically increased oral bioavailability. acs.orgrsc.org

A qualitative structure-activity analysis in other studies has demonstrated that the presence of fluorine groups can enhance biological activity. researchgate.net For example, in a series of 1H-indazole-3-amine derivatives with antitumor properties, the presence of a para-fluoro substituent on a phenyl ring at the C-5 position of the indazole was found to be crucial for activity. mdpi.com Specifically, a 4-fluoro substituent on this ring was more effective than a 3-fluoro substituent. mdpi.com This highlights that the electronic effects of the fluorine atom can improve a molecule's permeability or its direct interaction with a target protein. mdpi.com

The electron-withdrawing nature of fluorine can also be used to tune the energy gap of the molecule, which is a useful property in the development of materials for organic electronics and dye-sensitized solar cells. ossila.com This modulation of electronic properties is also key to its role in influencing interactions with biological targets. nbinno.com

Table 1: Effect of Fluorine Position on ROCK1 Inhibition

| Compound | Position of Fluorine | ROCK1 IC50 (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| Indazole Derivative A | C4 | 2500 | Not Reported |

Data sourced from studies on dihydropyridone indazole amides as ROCK inhibitors. acs.orgrsc.org

Role of Iodine at the C3-Position in Biological Interactions and Reactivity

The iodine atom at the C3-position of this compound is a key functional group that significantly influences the compound's chemical reactivity and its utility as a synthetic intermediate. nbinno.com Halogenations, particularly iodination, at the C3-position are of high interest for creating structural diversity through reactions like metal-catalyzed cross-coupling. chim.it

The 3-iodo-1H-indazole moiety is a versatile precursor for introducing a wide range of substituents at this position. mdpi.com This is critical because SAR studies have shown that groups at the C3 position of the indazole ring play a crucial role in determining inhibitory activities against various enzymes. nih.gov For example, the introduction of suitably substituted carbohydrazide (B1668358) moieties at this position has been vital for potent inhibition of the IDO1 enzyme. nih.gov

The C3 position of indazole is relatively difficult to functionalize directly compared to the more nucleophilic N1 and N2 positions. pnrjournal.com Therefore, the presence of an iodine atom provides a reliable chemical handle for reactions such as the Suzuki-Miyaura cross-coupling, allowing for the synthesis of C3-arylated indazoles. mdpi.comresearchgate.net This enables the exploration of how different aryl groups at this position affect the pharmacological profile of the molecule.

The reactivity of the C3-iodo group allows for the construction of complex molecules that can interact specifically with biological targets like enzymes and receptors, paving the way for new drug candidates. nbinno.com

Influence of Substituents at Other Ring Positions (C4, C5, C6, C7) on Pharmacological Profiles

Substituents on the benzene (B151609) ring portion of the indazole scaffold (positions C4, C5, C6, and C7) are critical in modulating the pharmacological profiles of indazole-based compounds. nih.gov

C4-Position : As previously mentioned, a fluorine atom at the C4 position was found to be detrimental to the activity of certain ROCK1 inhibitors. acs.org However, structure-activity relationship analyses on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors suggested that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibition. nih.gov

C5-Position : In the development of antitumor 1H-indazole-3-amine derivatives, substituents on an aromatic ring attached to the C-5 position of the indazole had a significant effect on anti-proliferative activity. mdpi.com For instance, difluoro substitution on the attached phenyl ring was found to be highly effective. mdpi.com

C6-Position : The C6 position has been identified as a key site for modification. A fluorine atom at C6 dramatically improved both potency and oral bioavailability in a series of ROCK1 inhibitors. acs.orgrsc.org Furthermore, SAR studies revealed that aryl groups on the C3 and C6 positions of the indazole core were crucial for the inhibitory activities of certain compounds. nih.gov

C7-Position : Substitution at the C7 position can also have a profound impact. While a substituent at C7 maintained ROCK1 potency in one study, it negatively affected selectivity against other kinases. acs.org In studies of nitric oxide synthase (NOS) inhibitors, only 7-nitro-1H-indazoles showed inhibitory properties among the various C-nitro-1H-indazole isomers. researchgate.net

Table 2: Influence of Ring Position Substitution on Biological Activity

| Target/Activity | Position | Substituent Effect |

|---|---|---|

| ROCK1 Inhibition | C4 | Fluorine dramatically reduced potency. acs.org |

| ROCK1 Inhibition | C6 | Fluorine significantly enhanced potency and bioavailability. acs.orgrsc.org |

| ROCK1 Inhibition | C7 | Maintained potency but reduced kinase selectivity. acs.org |

| Antitumor Activity | C5 | Aromatic ring substituents significantly affected activity. mdpi.com |

| IDO1 Inhibition | C4 & C6 | Substituents played a crucial role in inhibition. nih.gov |

Effects of N-Alkylation and N-Substitution on Compound Potency and Selectivity

The indazole scaffold contains two nitrogen atoms, N1 and N2, which can be alkylated. The regioselectivity of N-alkylation is a critical aspect of the synthesis of indazole derivatives, as the position of the alkyl group can significantly influence the compound's biological activity and properties. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov

The outcome of N-alkylation (N1 vs. N2 substitution) is influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1 alkylation for many substituted indazoles. nih.gov However, indazoles with electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position show excellent selectivity for the N2 position. nih.gov

The nature of the N-substituent itself is also important. In the development of fibroblast growth factor receptor (FGFR) inhibitors, an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. nih.gov N-alkylation can also improve physicochemical properties. For instance, the introduction of a piperazine (B1678402) moiety, as seen in the drug Imatinib, can enhance solubility and oral bioavailability. mdpi.com

The choice of N-alkylating reagent also affects the regioisomeric distribution. nih.gov While primary alkyl halides can be used to achieve a high degree of N1 regioselectivity under certain conditions, the use of other reagents can shift the selectivity. nih.gov

Rational Design Principles for Optimized Biological Activity

The development of potent and selective indazole-based inhibitors often relies on rational design principles, including fragment-based drug design and virtual screening. nih.govnih.gov These strategies aim to optimize the interactions between the indazole scaffold and its biological target.

A key principle is the optimization of ligand-receptor interactions. nih.gov This can involve introducing novel heterocyclic rings that form key hydrogen bonds with the hinge region of a kinase, a common target for indazole-based drugs. nih.gov Molecular docking studies are frequently used to investigate the binding modes of these compounds and guide further modifications. nih.gov

Another important design strategy is the introduction of halogen atoms, like fluorine, to improve pharmacokinetic properties. nih.gov Halogens can enhance cell permeability by modulating the compound's lipophilicity and can also participate in specific halogen-protein interactions. nih.gov

Fragment-based approaches have been successfully used to modify existing indazole hits. By identifying a hit compound through virtual screening, a subsequent fragment-based rational design strategy can be employed to modify its chemical structure, leading to significantly more potent and selective derivatives. nih.govresearchgate.net This involves systematically building upon the core scaffold to improve its fit and interactions within the target's binding site.

Structural optimization often focuses on improving cellular activity and metabolic stability. nih.govresearchgate.net For example, starting with a lead compound, medicinal chemists can synthesize a series of derivatives with various substituents at different positions to systematically explore the SAR and identify compounds with the most desirable pharmacological profile. researchgate.net

Emerging Research Areas and Future Perspectives for 4 Fluoro 3 Iodo 1h Indazole

Applications in Materials Science (e.g., Organic Electronics, Organic Photovoltaics)

The unique electronic properties of fluorinated indazole derivatives make them promising candidates for applications in materials science, particularly in the fields of organic electronics and photovoltaics. While direct applications of 4-Fluoro-3-iodo-1H-indazole in final devices are not yet widely reported, its significance lies in its role as a key intermediate for the synthesis of more complex molecules with tailored optoelectronic properties.

The indazole core is a highly conjugated system, and the introduction of a fluorine atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic band gap is crucial for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. google.com Fluorinated indazole building blocks are utilized in the synthesis of semiconducting molecules and polymers for these applications. ossila.com

Furthermore, the pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers, such as iridium (Ir), lanthanides (Ln), and europium (Eu), to form phosphorescent complexes. These materials can function as triplet photosensitizers, which are essential for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. ossila.com

The presence of the iodine atom at the 3-position is of particular synthetic utility. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in the synthesis of conjugated polymers and small molecules used in organic electronics. Thus, this compound serves as a versatile platform for introducing a wide range of functional groups to build up the complex molecular architectures required for advanced materials.

Table 1: Potential Roles of Substituents in Organic Electronic Materials

| Substituent | Property | Impact on Organic Electronic Materials |

| 4-Fluoro | Electron-withdrawing | Tuning of HOMO/LUMO energy levels, improving electron injection/transport. |

| 3-Iodo | Versatile synthetic handle | Enables facile introduction of various functional groups via cross-coupling reactions to build complex conjugated systems. |

| 1H-Indazole | Conjugated heterocyclic core | Provides a rigid, planar structure conducive to π-π stacking and charge transport. Can act as a ligand for phosphorescent metal complexes. |

Agricultural Chemistry Applications (e.g., Agrochemicals)

Indazole derivatives have been investigated for various agrochemical activities, including herbicidal, insecticidal, and fungicidal properties. The unique combination of fluorine and iodine in this compound offers a strategic advantage in the design of new active ingredients. Fluorine substitution is a well-established strategy to increase the potency and metabolic stability of agrochemicals. The iodine atom, while less common than chlorine or bromine in final products, serves as a crucial synthetic handle to introduce other functional groups that may be responsible for the desired biological activity.

For instance, the indazole nucleus is a key component in some commercialized herbicides. The development of new indazole-based agrochemicals often involves the synthesis of a library of derivatives with different substitutions to screen for optimal activity. This compound is an ideal starting material for such a discovery process, allowing for the systematic exploration of chemical space around the indazole core.

Table 2: Potential of this compound in Agrochemical Discovery

| Feature | Implication for Agrochemicals |

| Fluorinated Scaffold | Potential for enhanced biological activity and metabolic stability. |

| Iodinated Position | Allows for diversification of the molecule through cross-coupling reactions to create novel active ingredients. |

| Indazole Core | A proven pharmacophore in some existing agrochemicals. |

Development as Diagnostic Tools and Imaging Agents

The field of molecular imaging is constantly seeking new probes for the non-invasive visualization of biological processes and diseases. The structure of this compound makes it a promising candidate for the development of diagnostic tools, particularly for nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The carbon-iodine bond in this compound is particularly amenable to radioiodination. Radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, are widely used in nuclear medicine for both diagnostic imaging and therapy. nih.gov The synthesis of radioiodinated imaging agents often involves the replacement of a stable iodine atom with a radioactive one. Therefore, this compound can serve as a precursor for the preparation of radioiodinated indazole derivatives. These derivatives, when attached to a biologically active molecule that targets a specific receptor or enzyme, could be used to visualize disease states. The development of radioiodinated nitroimidazole derivatives for imaging tumor hypoxia is an example of a similar strategy. nih.gov

Furthermore, the fluorine atom at the 4-position could potentially be replaced with the positron-emitting radioisotope Fluorine-18 (¹⁸F), a workhorse of PET imaging. While this would require more complex synthetic routes compared to radioiodination, it would open up the possibility of developing ¹⁸F-labeled indazole-based PET tracers.

The development of such imaging agents would involve:

Synthesis of a suitable precursor: this compound would be the starting material.

Radiolabeling: Introduction of a radioisotope (e.g., ¹²³I or ¹⁸F).

In vitro and in vivo evaluation: Testing the stability, biodistribution, and targeting efficacy of the radiolabeled compound.

Patent Landscape Analysis and Intellectual Property in Indazole Research

The patent landscape for indazole derivatives is extensive, reflecting the significant interest in this scaffold for therapeutic applications. A comprehensive analysis of patents specifically citing "this compound" (CAS No. 518990-32-4) is necessary to fully delineate its intellectual property space. However, a broader look at patents for functionalized indazoles provides valuable context.

Patents in this area typically claim novel indazole derivatives, their synthesis, and their use in treating a wide range of diseases, including cancer, inflammatory conditions, and neurological disorders. nih.govnih.gov The claims are often broad, covering a genus of compounds with various substitutions on the indazole ring.

The value of this compound in this context is as a key starting material for accessing novel and patentable chemical entities. The ability to perform diverse chemical modifications at the 3-position (via the iodo group) allows for the creation of new molecular architectures that may not be covered by existing patents.

Key areas of patent activity for indazole derivatives include:

Kinase inhibitors: A major focus of research, with many patents claiming indazole-based compounds as inhibitors of various protein kinases involved in cancer and inflammation. nih.gov

Receptor antagonists: Indazole derivatives have been patented as antagonists for various G-protein coupled receptors.

Modulators of other enzymes: Patents also cover the use of indazoles as inhibitors of other enzyme classes.

For companies and researchers working with this compound, a thorough freedom-to-operate analysis is crucial. This involves not only searching for patents that claim the compound itself but also patents that claim the final products that can be synthesized from it.

Challenges and Opportunities in the Translational Research of this compound Derivatives

The translation of a promising chemical scaffold from the laboratory to a clinically or commercially viable product is a complex and challenging process. For derivatives of this compound, these challenges and opportunities span the entire research and development pipeline.

Challenges:

Scalability: Laboratory-scale syntheses may not be readily scalable to the industrial production levels required for commercialization. Developing cost-effective and efficient large-scale synthetic routes is a significant hurdle.

Pharmacokinetics and Toxicology: For therapeutic applications, derivatives must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties and an acceptable safety profile. Early identification and mitigation of potential liabilities are critical.

Intellectual Property: As discussed, the patent landscape for indazoles is crowded. Navigating this landscape to secure novel and defensible intellectual property is a major challenge.

Opportunities:

Chemical Diversity: The dual halogenation of this compound provides a rich platform for generating a wide array of derivatives. This chemical diversity increases the probability of identifying compounds with desired biological activities or material properties.

Targeted Therapies: The indazole scaffold has proven to be effective in targeting specific biological pathways, particularly in oncology. nih.gov There is a significant opportunity to develop highly selective and potent drugs by leveraging the synthetic versatility of this compound.

Novel Materials: The demand for new materials with tailored electronic and optical properties for applications in organic electronics continues to grow. This compound provides a valuable building block for the rational design of such materials.

Advanced Diagnostics: The potential to develop novel imaging agents based on this scaffold could lead to improved diagnostic tools for a variety of diseases, contributing to personalized medicine.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Fluoro-3-iodo-1H-indazole, and what are their key optimization parameters?

- Answer: Synthesis typically involves halogenation and cyclization steps. For example:

- Fluorination: Introduce fluorine via nucleophilic substitution using reagents like KF or Selectfluor under anhydrous conditions.

- Iodination: Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Cyclization: Employ microwave-assisted methods or transition-metal catalysts (e.g., Pd/Cu) to form the indazole core .

- Key parameters: Reaction temperature, stoichiometry of halogenating agents, and inert atmosphere (N₂) to prevent oxidation.

Q. How can researchers characterize the purity and structural identity of this compound?

- Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization).

- Structural confirmation:

- NMR: ¹⁹F NMR (~-120 ppm for C-F) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm).

- X-ray crystallography: Resolve dihedral angles and hydrogen bonding (e.g., C—H···F interactions at ~2.45 Å) .

- Mass spectrometry: ESI-MS for molecular ion ([M+H]⁺ expected at m/z 277.0).

Q. What solvents and formulations are optimal for bioassays involving this compound?

- Answer:

- Solubility: DMSO (10–50 mM stock solutions).

- Bioassay compatibility: Dilute in PBS or cell culture medium with ≤0.1% DMSO to avoid cytotoxicity.

- Stability: Store at -20°C under argon; monitor degradation via LC-MS over 48 hours.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Answer:

- Substituent variation: Synthesize analogs with modifications at positions 1, 4, and 7 (e.g., nitro, amino, or aryl groups) .

- Bioassay design: Test analogs in target-specific assays (e.g., kinase inhibition or antiproliferative screens).

- Data analysis: Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Answer:

- Verify synthesis: Cross-check reaction conditions (e.g., iodination efficiency varies with NIS vs. ICl).

- Assay variability: Standardize protocols (e.g., cell line passage number, incubation time).

- Statistical rigor: Use ANOVA to compare replicates and identify outliers .

Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Answer:

- DFT calculations: Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d) basis sets.

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites via Mulliken charges .

Q. How can mechanistic studies elucidate the role of the iodine substituent in catalytic applications?

- Answer:

- Isotopic labeling: Replace ¹²⁷I with ¹²⁵I to track reaction pathways via gamma spectroscopy.

- Kinetic profiling: Compare turnover rates with non-iodinated analogs under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.